

Pharmacokinetics and pharmacodynamics of Flomoxef Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flomoxef Sodium*

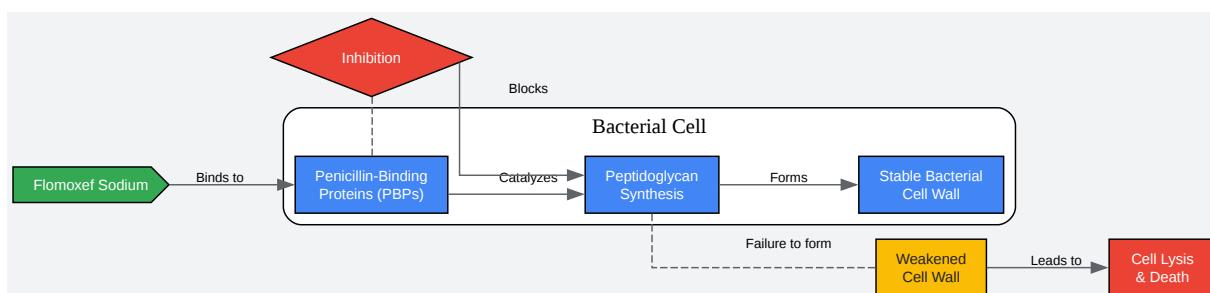
Cat. No.: *B194175*

[Get Quote](#)

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Flomoxef Sodium**

Introduction

Flomoxef Sodium is a parenteral, broad-spectrum, second-generation oxacephem antibiotic, structurally related to the cephalosporin class of beta-lactam antibiotics.^{[1][2]} Developed by Shionogi, it is marketed under trade names such as Flumarin®.^{[1][3]} Flomoxef demonstrates bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes.^{[2][4]} Notably, it exhibits stability against many extended-spectrum β-lactamases (ESBLs), making it a valuable therapeutic option for infections caused by such resistant organisms.^{[4][5]} Its primary clinical applications include the treatment of serious infections such as respiratory tract infections, intra-abdominal infections, and urinary tract infections.^{[1][5]} This guide provides a detailed examination of the pharmacodynamic and pharmacokinetic properties of **Flomoxef Sodium** for researchers and drug development professionals.


Pharmacodynamics

Mechanism of Action

Like other beta-lactam antibiotics, **Flomoxef Sodium** exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.^{[1][2]} The process involves the following key steps:

- Penetration: Flomoxef penetrates the bacterial cell wall to reach its target. In Gram-negative bacteria, this involves passing through the outer membrane.[2]
- PBP Binding: The drug covalently binds to Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes.[2][6]
- Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the final transpeptidation step of peptidoglycan synthesis.[6] Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall.[2]
- Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic pressure, which ultimately results in cell lysis and death.[1][2]

This mechanism is particularly effective against actively dividing bacteria that are synthesizing new cell wall material.[2]

[Click to download full resolution via product page](#)

Caption: Mechanism of action for **Flomoxef Sodium**.

Spectrum of Antibacterial Activity

Flomoxef has a broad spectrum of activity, covering many clinically significant pathogens.[2] It is notably stable against degradation by many ESBLs, such as TEM, SHV, and CTX-M types,

which are common in Enterobacteriales.[2][7] However, it is inactivated by carbapenemases and Class C (AmpC) β -lactamases.[5] Its activity profile includes:

- Gram-Positive Aerobes: Effective against *Staphylococcus aureus* (methicillin-susceptible, MSSA), *Streptococcus pneumoniae*, and *Streptococcus pyogenes*.[1][8] It is not active against *Enterococcus* spp.[5]
- Gram-Negative Aerobes: Demonstrates good activity against *Escherichia coli*, *Klebsiella pneumoniae*, *Proteus mirabilis*, and *Haemophilus influenzae*.[4][8] It is not effective against *Pseudomonas aeruginosa* or *Acinetobacter* spp.[5]
- Anaerobes: Active against various anaerobic bacteria, including *Bacteroides fragilis*.[6][9]

Pharmacodynamic Indices and Target Attainment

The primary pharmacodynamic (PD) index that predicts the efficacy of beta-lactam antibiotics, including Flomoxef, is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT $>$ MIC).[10]

- Bactericidal Target: The target %fT $>$ MIC for a bactericidal effect (e.g., a 1-log₁₀ reduction in bacterial count) with Flomoxef against ESBL-producing *E. coli* has been identified as approximately 35.1% to 40%. [8][10] Some analyses suggest a target of 70% T $>$ MIC (using total drug concentration) for clinical efficacy in urinary tract infections.[11][12]

Time-kill curve studies have shown that Flomoxef exhibits time-dependent bactericidal activity at low concentrations and concentration-dependent activity at higher concentrations.[10]

Minimum Inhibitory Concentration (MIC) Data

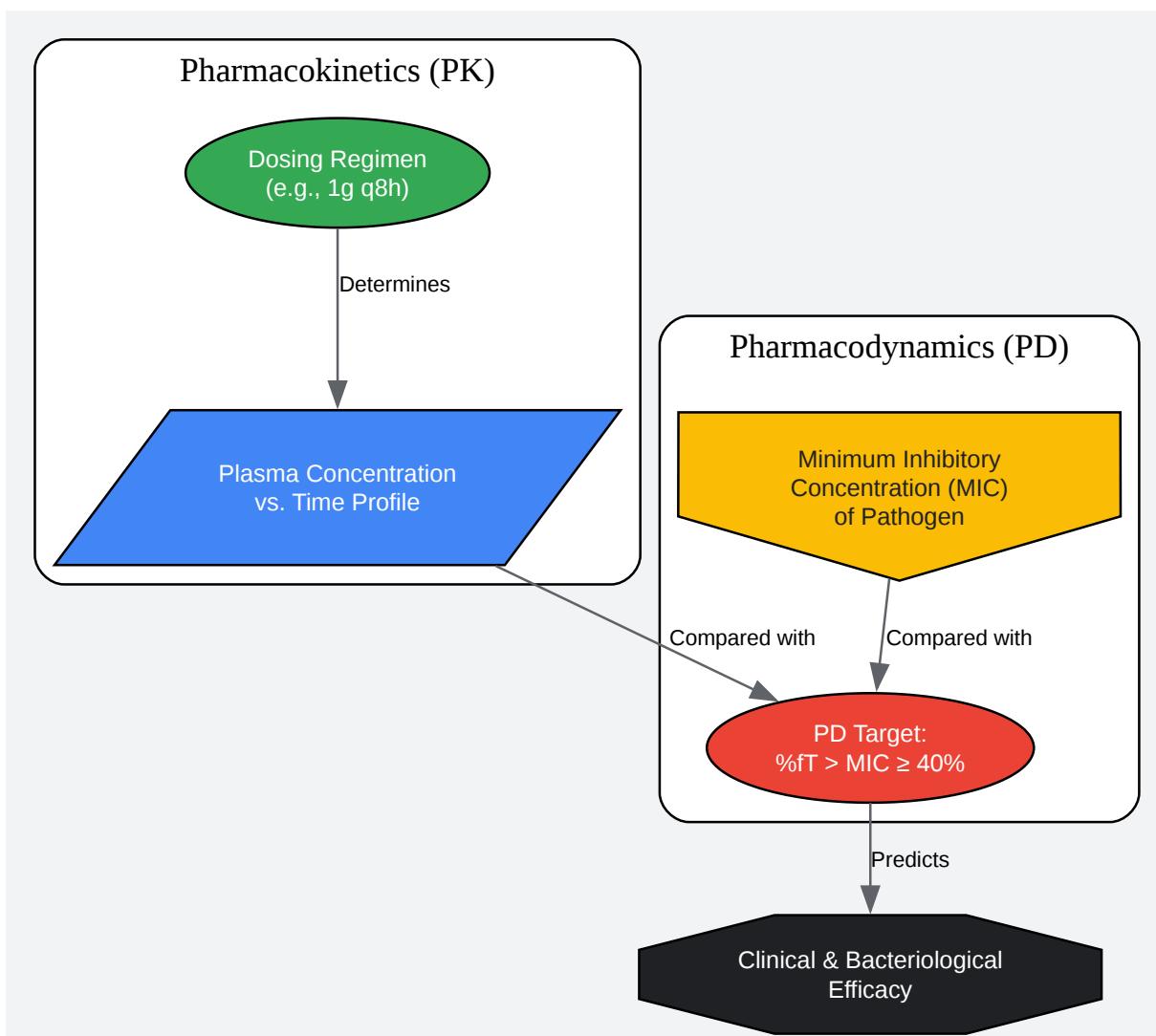
The susceptibility of various bacterial isolates to Flomoxef is summarized in the table below.

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
ESBL-producing E. coli & K. pneumoniae	0.125	0.5 - 1	[4][8]
Methicillin-Susceptible S. aureus (MSSA)	0.5	0.5	[8]
Streptococcus pyogenes	0.125	0.25	[8]
Streptococcus pneumoniae	2	16	[8]
Bacteroides fragilis	-	(Range: 0.5 - ≥128)	[6]
Methicillin-Resistant S. aureus (MRSA)	-	(Range: 4 - ≥16)	[6]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Flomoxef is administered intravenously, leading to rapid achievement of therapeutic concentrations in the bloodstream.[1]


- Distribution: The drug is well-distributed into various body tissues.[13][14] The plasma protein binding of Flomoxef is approximately 35%. [13][14] Studies in patients undergoing lower gastrointestinal surgery have quantified tissue penetration, showing mean tissue-to-plasma ratios (based on the area under the curve) of 0.68 for peritoneal fluid, 0.40 for the peritoneum, and 0.16 for subcutaneous adipose tissue.[15]
- Metabolism: Flomoxef is minimally metabolized in the liver.[13][14]
- Excretion: The primary route of elimination is renal.[4] Approximately 85-95% of the administered dose is excreted as an unchanged drug in the urine within 6 hours.[4][16] The elimination half-life is short, approximately 50 minutes in adults with normal renal function.[4][14]

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for **Flomoxef Sodium** in adult populations with normal renal function.

Parameter	Value	Reference(s)
Elimination Half-Life (t _{1/2})	~50 minutes	[4] [14]
Plasma Protein Binding	~35%	[13] [14]
Route of Elimination	Primarily Renal	[4]
Urinary Excretion (Unchanged)	85-95% within 6 hours	[4] [16]
Metabolism	Minimal	[13] [14]

Note: The pharmacokinetics are altered in specific populations. In neonates, the mean half-life is longer, averaging 2.2 hours, due to immature renal function.[\[17\]](#) Dosage adjustments are required for patients with renal impairment.[\[1\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Experimental Protocols & Methodologies

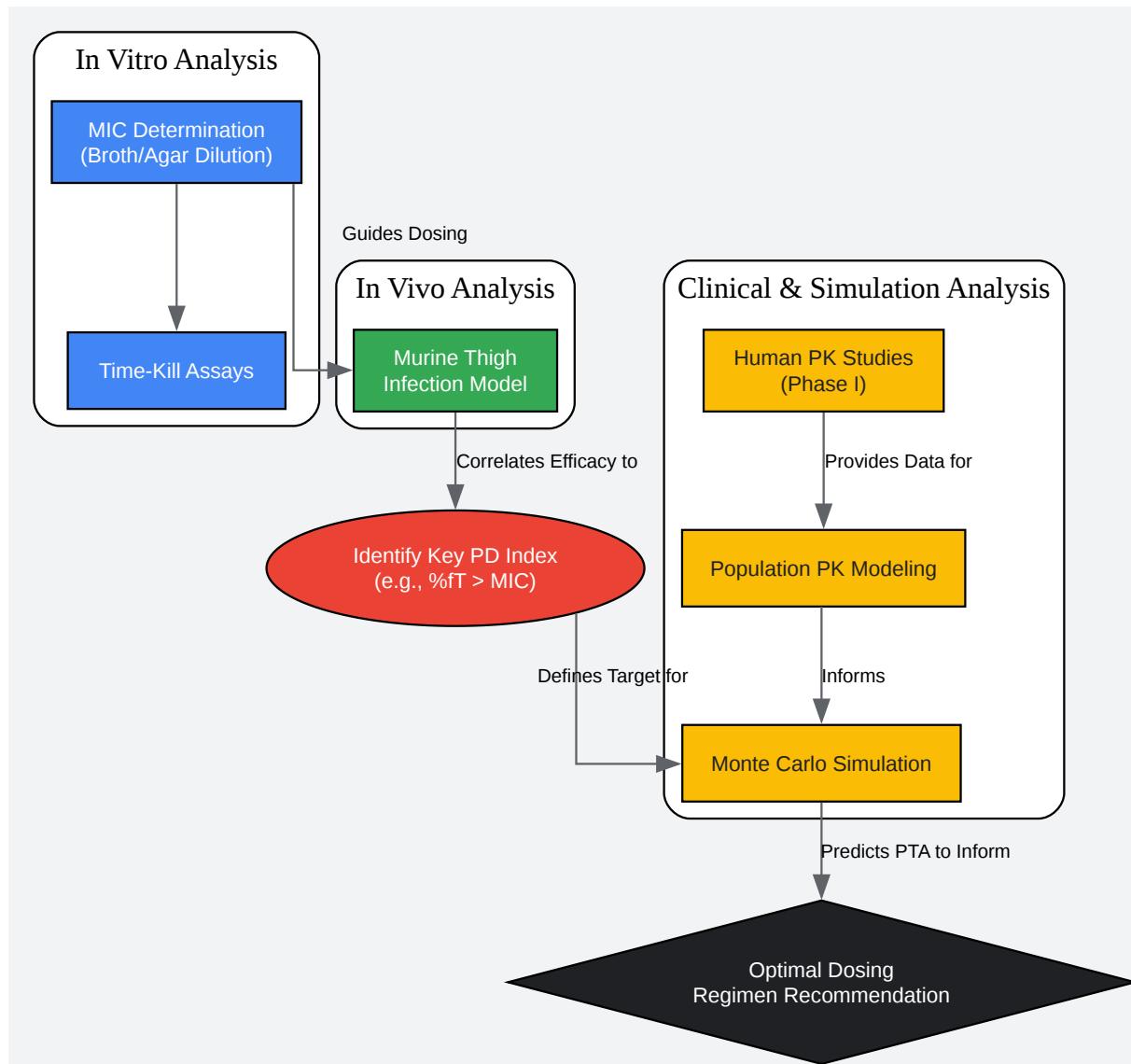
The characterization of Flomoxef's PK/PD profile relies on standard preclinical and clinical methodologies. While specific, detailed protocols are proprietary to individual studies, the general approaches are described below.

In Vitro Susceptibility Testing

- Objective: To determine the minimum inhibitory concentration (MIC) of Flomoxef against a panel of bacterial isolates.
- Methodology: Broth microdilution or agar dilution methods are typically employed according to standards from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A standardized inoculum of a specific bacterium is exposed to serial twofold dilutions of Flomoxef. The MIC is defined as the lowest drug concentration that completely inhibits visible bacterial growth after a defined incubation period (e.g., 18-24 hours).

In Vitro Time-Kill Studies

- Objective: To assess the bactericidal or bacteriostatic activity of Flomoxef over time at various concentrations relative to the MIC.
- Methodology: A standardized bacterial suspension is incubated with Flomoxef at several multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) and a growth control without the antibiotic. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). A ≥ 3 -log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.


Animal Infection Models (e.g., Murine Thigh Infection Model)

- Objective: To establish the PK/PD index (%fT > MIC, fAUC/MIC, or fCmax/MIC) that best correlates with efficacy in vivo and to determine the magnitude of this index required for a specific endpoint (e.g., stasis, 1-log kill).
- Methodology:
 - Neutropenia: Mice are rendered neutropenic (immunocompromised) to ensure the observed antibacterial effect is due to the drug alone.
 - Infection: A known quantity of the target pathogen is injected into the thigh muscle.

- Treatment: After a set period to allow the infection to establish, various dosing regimens of Flomoxef are administered over 24 hours.
- Analysis: At the end of the treatment period, the thighs are homogenized, and bacterial CFU counts are determined. Concurrently, pharmacokinetic studies are performed in a parallel group of infected mice to determine the drug concentration profiles. The change in bacterial density is then correlated with the calculated PK/PD indices for each dosing regimen to identify the index that best predicts the outcome.[10]

Pharmacokinetic Modeling and Simulation

- Objective: To characterize the drug's population pharmacokinetics and to predict the probability of achieving the desired PK/PD target with various dosing regimens in different patient populations.
- Methodology:
 - Data Collection: Plasma concentration-time data are collected from clinical studies in healthy volunteers or patients.
 - Model Building: A population pharmacokinetic model (e.g., a one- or two-compartment model) is developed using software like NONMEM to describe the drug's absorption, distribution, and elimination, and to identify significant covariates (e.g., renal function, body weight).
 - Monte Carlo Simulation: The final model is used to simulate thousands of virtual patients with varying characteristics. For each simulated patient, the $\%fT > MIC$ is calculated for a given dosing regimen and MIC value.
 - Target Attainment Analysis: The results are summarized as the Probability of Target Attainment (PTA)—the percentage of simulated patients who achieve or exceed the predefined PK/PD target (e.g., $\%fT > MIC \geq 40\%$). A PTA of $\geq 90\%$ is often considered indicative of a robust dosing regimen.[11]

[Click to download full resolution via product page](#)

Caption: Workflow for PK/PD characterization and dose optimization.

Conclusion

Flomoxef Sodium is a potent oxacephem antibiotic with a well-defined pharmacodynamic and pharmacokinetic profile. Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis, and its efficacy is best predicted by the %fT > MIC. Key features include its

stability against many ESBLs, a broad spectrum of activity, and rapid elimination primarily via the kidneys. A thorough understanding of its MIC distributions, target attainment criteria, and the influence of patient factors such as renal function is critical for optimizing dosing strategies to ensure clinical success and mitigate the development of resistance. The methodologies outlined provide a robust framework for the continued evaluation and clinical application of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is Flomoxef Sodium used for? [synapse.patsnap.com]
- 2. What is the mechanism of Flomoxef Sodium? [synapse.patsnap.com]
- 3. Flomoxef - AdisInsight [adisinsight.springer.com]
- 4. mdpi.com [mdpi.com]
- 5. list.essentialmeds.org [list.essentialmeds.org]
- 6. toku-e.com [toku-e.com]
- 7. cdn.who.int [cdn.who.int]
- 8. researchgate.net [researchgate.net]
- 9. paochien.com.tw [paochien.com.tw]
- 10. Pharmacokinetics/Pharmacodynamics Evaluation of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing *Escherichia coli* In Vitro and In Vivo in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic/Pharmacodynamic Analysis and Dose Optimization of Cefmetazole and Flomoxef against Extended-Spectrum β -Lactamase-Producing Enterobacteriales in Patients with Invasive Urinary Tract Infection Considering Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic/Pharmacodynamic Analysis and Dose Optimization of Cefmetazole and Flomoxef against Extended-Spectrum β -Lactamase-Producing Enterobacteriales in Patients with Invasive Urinary Tract Infection Considering Renal Function [mdpi.com]

- 13. mims.com [mims.com]
- 14. mims.com [mims.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. [Pharmacokinetic and clinical studies on flomoxef in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Laboratory and clinical evaluations of flomoxef sodium in neonates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Flomoxef Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194175#pharmacokinetics-and-pharmacodynamics-of-flomoxef-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com